molecular formula C14H8O6 B1631061 1,7-Dihydroxy-2,3-methylenedioxyxanthone

1,7-Dihydroxy-2,3-methylenedioxyxanthone

Cat. No.: B1631061
M. Wt: 272.21 g/mol
InChI Key: BMRWSZGEVSNEOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dihydroxy-2,3-methylenedioxyxanthone can be synthesized through several chemical routes. One common method involves the cyclization of appropriate phenolic precursors under acidic conditions. For instance, the condensation of 2,3-dihydroxybenzoic acid with phloroglucinol in the presence of a dehydrating agent like polyphosphoric acid can yield the desired xanthone structure.

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, such as the roots of Polygala species . The extraction process includes solvent extraction followed by purification using chromatographic techniques to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,7-Dihydroxy-2,3-methylenedioxyxanthone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the xanthone to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.

    Substitution: Reagents like halogens (Cl(_2), Br(_2)) and nitrating agents (HNO(_3)) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

1,7-Dihydroxy-2,3-methylenedioxyxanthone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-Dihydroxy-2,3-methylenedioxyxanthone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,7-Dihydroxy-2,3-methylenedioxyxanthone can be compared with other xanthone derivatives, such as:

    Mangiferin: Known for its strong antioxidant and anti-inflammatory properties.

    Norathyriol: Exhibits significant anti-cancer and anti-inflammatory activities.

    α-Mangostin: Possesses potent anti-cancer, anti-inflammatory, and antimicrobial effects.

The uniqueness of this compound lies in its specific combination of biological activities and its natural occurrence in certain plant species .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

8,11-dihydroxy-[1,3]dioxolo[4,5-b]xanthen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O6/c15-6-1-2-8-7(3-6)12(16)11-9(20-8)4-10-14(13(11)17)19-5-18-10/h1-4,15,17H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRWSZGEVSNEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C3C(=C2)OC4=C(C3=O)C=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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